molecular formula C2H6F3NS B1360224 Dimethylaminosulfur trifluoride CAS No. 3880-03-3

Dimethylaminosulfur trifluoride

Cat. No.: B1360224
CAS No.: 3880-03-3
M. Wt: 133.14 g/mol
InChI Key: SAVQQRYWWAGSQW-UHFFFAOYSA-N
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Description

Dimethylaminosulfur trifluoride is an organosulfur compound with the chemical formula (CH₃)₂NSF₃. It is a colorless liquid that is widely used as a fluorinating reagent in organic synthesis. This compound is known for its ability to replace hydroxyl groups with fluorine atoms, making it a valuable tool in the preparation of organofluorine compounds .

Preparation Methods

Dimethylaminosulfur trifluoride is typically synthesized by reacting dimethylaminotrimethylsilane with sulfur tetrafluoride. The reaction is carried out at low temperatures, usually around -70°C, in an ether solvent. The reaction mixture is then stirred at room temperature for several days, and the desired product is obtained by filtration as a white crystalline solid .

Chemical Reactions Analysis

Fluorination of Alcohols and Diols

DAST converts primary, secondary, and tertiary alcohols to alkyl fluorides. With diols, the reaction pathway depends on the spacing between hydroxyl groups:

Diol TypeMain Product(s)Key FindingsReference
Vicinal (1,2-diols)Sulfite estersCyclic intermediates form due to proximity, leading to S-O bond formation.
1,3-DiolsSulfite esters or fluoridesCompeting pathways observed; steric factors influence product distribution.
1,4-DiolsCyclic ethers (e.g., THF)Dominant formation of tetrahydrofuran via intramolecular cyclization.
Terminal diols (>C4)DifluoridesLinear fluorinated products favored with no cyclic intermediates.

Semiempirical calculations indicate that diols with ≤4 carbons between hydroxyl groups preferentially form cyclic intermediates, enabling ether or sulfite ester formation .

Reaction with Carbonyl Compounds

DAST converts aldehydes/ketones to gem-difluorides and acyl fluorides:

  • Aldehydes : RCHO → RCF<sub>2</sub>H

  • Ketones : RCOR' → RCF<sub>2</sub>R'

  • Carboxylic acids : RCOOH → RCOF

Cyclization and Beckmann Rearrangement

In the presence of DAST:

  • Cyclopropane derivatives form via intramolecular dehydration .

  • Beckmann-type rearrangements occur in oxime derivatives, yielding fluorinated amides .

Sulfur-Containing Substrates

DAST reacts with sulfoxides and thioethers:

  • Sulfoxides : R<sub>2</sub>S=O → R<sub>2</sub>SF<sub>2</sub>

  • Thioethers : RSR' → RSF<sub>2</sub>R'

Mechanistic Insights

  • Cyclic intermediates dominate in short-chain diols (C2–C4), confirmed by computational models .

  • Steric effects dictate regioselectivity in polyols; bulky groups hinder cyclic product formation .

  • Catalytic additives (e.g., SbCl<sub>3</sub>) enhance fluorination efficiency in α-fluorosulfide synthesis .

Scientific Research Applications

Organic Synthesis

DAST is predominantly utilized for the conversion of alcohols to alkyl fluorides, aldehydes and ketones to geminal difluorides, and carboxylic acids to acyl fluorides. The following table summarizes its key applications in organic synthesis:

Substrate Type Transformation Products
AlcoholsConverts to alkyl fluoridesAlkyl fluorides
AldehydesConverts to geminal difluoridesGem-difluorides
KetonesConverts to geminal difluoridesGem-difluorides
Carboxylic AcidsConverts to acyl fluoridesAcyl fluorides

DAST's effectiveness stems from its ability to operate under mild conditions, often at temperatures as low as -78 °C for alcohols and around 0 °C for ketones . This stability allows for selective transformations without significant side reactions.

Radiochemistry

In radiochemistry, DAST has been modified for use with radioactive isotopes, notably fluorine-18. A notable study demonstrated that DAST could be labeled with fluorine-18 through an exchange reaction with anhydrous hydrofluoric acid. This method produced labeled compounds such as methyl fluoride and ethyl fluoride with yields exceeding 20% . The ability to introduce radioactive fluorine into biomolecules enhances the utility of DAST in positron emission tomography (PET) imaging.

Continuous Flow Chemistry

The application of DAST in continuous flow chemistry represents a significant advancement in handling hazardous reactions. Continuous flow systems allow for better control over reaction conditions, reducing the risks associated with DAST's volatility and reactivity. Research has shown that using DAST in a continuous flow setup can lead to safer and more efficient fluorination processes . The following table outlines the benefits of using DAST in continuous flow systems:

Aspect Conventional Batch Continuous Flow
Reaction ControlLimited control over temperature and pressurePrecise control over conditions
SafetyHigher risk of thermal runawayReduced risk due to controlled environment
ScalabilityDifficult to scale upEasily scalable for industrial applications

Case Studies

Several case studies illustrate the successful application of DAST in various chemical transformations:

  • Fluorination of Carbonyl Compounds : A study demonstrated the conversion of carbonyl compounds into their corresponding fluoro derivatives using DAST in a continuous flow reactor. The process achieved high yields while minimizing by-products .
  • Synthesis of Fluorinated Pharmaceuticals : Research indicates that incorporating fluorine into drug molecules can enhance their metabolic stability and bioavailability. DAST has been used effectively in synthesizing several pharmaceutical intermediates that contain fluorine .

Mechanism of Action

The mechanism of action of dimethylaminosulfur trifluoride involves the nucleophilic attack of the hydroxyl group of the substrate on the sulfur atom, followed by the elimination of hydrogen fluoride. This leads to the formation of an alkoxyaminosulfur difluoride intermediate, which then undergoes nucleophilic attack by fluoride to produce the final fluorinated product . The reaction can proceed via either an S_N1 or S_N2 pathway, depending on the structure of the substrate .

Comparison with Similar Compounds

Dimethylaminosulfur trifluoride is part of a group of compounds known as dialkylaminosulfur trifluorides. Similar compounds include:

This compound is unique in its balance of reactivity and stability, making it a versatile reagent for various fluorination reactions.

Biological Activity

Dimethylaminosulfur trifluoride (DAST) is an organosulfur compound widely recognized for its role as a fluorinating reagent in organic synthesis. However, its biological activity, particularly in the context of medicinal chemistry and pharmacology, has garnered increasing interest. This article delves into the biological effects, mechanisms of action, and potential therapeutic applications of DAST, supported by relevant case studies and research findings.

Overview of this compound

DAST is primarily used for the selective fluorination of alcohols, aldehydes, and ketones. Its ability to convert various substrates into fluorinated derivatives has implications in drug design and development, especially for creating compounds with enhanced biological activity or altered pharmacokinetics.

Antitumor Properties

Recent studies have highlighted the potential antitumor properties of compounds synthesized using DAST. For instance, a study published in the International Journal of Molecular Sciences demonstrated that derivatives created through DAST-mediated reactions exhibited significant antiproliferative activity against drug-susceptible and multi-drug resistant mouse T-cell lymphoma cells. Notably, these compounds showed no cytotoxicity while acting synergistically with doxorubicin, a commonly used chemotherapy drug .

The biological activity of DAST-derived compounds can be attributed to their structural modifications that enhance interaction with biological targets. The introduction of fluorine atoms often alters the lipophilicity and electronic properties of molecules, potentially leading to improved binding affinities for receptors or enzymes involved in cancer pathways.

Case Studies

Study Findings Implications
Antitumor Ecdysteroid DerivativesDAST was utilized to synthesize new ecdysteroid derivatives that exhibited potent antiproliferative effects without cytotoxicity .These findings suggest that DAST can be a valuable tool in developing non-toxic anticancer agents.
Fluorinated Vitamin D AnaloguesThe synthesis of 22-fluorovitamin D3 using DAST resulted in a compound with reduced biological activity compared to its non-fluorinated counterpart .This illustrates how fluorination can modulate biological activity, providing insights into designing vitamin D analogues with tailored effects.

Research Findings

  • Fluorination Effects : The introduction of fluorine via DAST has been shown to significantly impact the biological properties of various compounds. For example, studies indicate that fluorinated compounds often exhibit enhanced metabolic stability and altered receptor interactions compared to their non-fluorinated analogues .
  • Immunological Impact : Research on dietary fluorine exposure has revealed adverse effects on immune function in animal models. High levels of fluoride were associated with decreased populations of IgA+ B cells and reduced immunoglobulin levels, suggesting potential immunotoxicity related to fluorinated compounds .
  • Synthesis Versatility : DAST's ability to facilitate the synthesis of diverse organofluorine compounds underscores its utility in medicinal chemistry. This versatility allows researchers to explore a wide range of biological activities associated with newly synthesized fluorinated derivatives .

Q & A

Basic Questions

Q. What are the primary synthetic routes for preparing DAST, and what safety protocols are critical during synthesis?

DAST is synthesized via modified methods derived from sulfur tetrafluoride (SF₄) reactions with dimethylamine. A key procedure involves reacting SF₄ with dimethylamine under controlled anhydrous conditions, typically in dichloromethane or ether solvents at low temperatures (-20°C to 0°C) . Safety measures include rigorous use of fume hoods, HF-resistant gloves, and avoiding moisture (DAST reacts violently with water). Residual SF₄, a toxic gas, must be carefully vented .

Q. What are the core applications of DAST in fluorination reactions?

DAST is widely used to replace hydroxyl (-OH) and carbonyl (C=O) groups with fluorine in organic synthesis. It is particularly effective for substrates sensitive to strong acids, such as tertiary alcohols and pivaldehyde, enabling fluorination under mild conditions (e.g., 0–25°C, atmospheric pressure) . Applications include synthesizing fluorinated sugars, pharmaceuticals, and agrochemical intermediates .

Q. What are the recommended storage and handling protocols for DAST?

DAST must be stored in airtight, moisture-free containers under inert gas (argon/nitrogen) at room temperature. Its high reactivity with water necessitates anhydrous work environments. Safety Data Sheet (SDS) guidelines emphasize immediate neutralization of spills with sodium bicarbonate and avoidance of skin contact (risk of HF burns) .

Advanced Research Questions

Q. How does DAST achieve stereochemical control during fluorination of carbohydrate derivatives?

Fluorination with DAST proceeds via an Sₙ2 mechanism, causing inversion of configuration at the target carbon. For example, in sugar chemistry, DAST converts C3-OH groups in D-allo-configured substrates to C3-F with retention of stereochemical integrity. This requires precise protection/deprotection strategies to isolate reactive hydroxyl groups .

Q. What side reactions occur during DAST-mediated fluorination, and how can they be mitigated?

Common side reactions include:

  • Protecting group migration : For example, methoxy groups at C1 in methyl α-D-mannopyranoside derivatives migrate to C2 during fluorination due to intermediate oxonium ion formation .
  • Over-fluorination : Excess DAST or prolonged reaction times can lead to difluorination. Mitigation involves strict stoichiometric control (1.1–1.3 eq DAST) and monitoring via TLC/NMR .

Q. How can reaction yields be optimized for DAST-mediated fluorination of sterically hindered substrates?

  • Solvent selection : Use polar aprotic solvents (e.g., DCM, THF) to enhance reagent solubility.
  • Temperature modulation : Slow addition of DAST at -20°C minimizes exothermic side reactions.
  • Additives : Catalytic amounts of pyridine or DMAP can stabilize reactive intermediates in sterically crowded systems .

Q. What analytical methods are most effective for validating fluorination success and resolving contradictory data?

  • ¹⁹F NMR : Directly confirms fluorine incorporation (δ ~ -200 to -250 ppm for CF groups).
  • X-ray crystallography : Resolves ambiguities in stereochemical outcomes.
  • Mass spectrometry (HRMS) : Verifies molecular weight changes post-fluorination. Discrepancies between expected and observed results often arise from incomplete conversion or competing side reactions. Triangulating data across multiple techniques is critical .

Properties

IUPAC Name

N-methyl-N-(trifluoro-λ4-sulfanyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6F3NS/c1-6(2)7(3,4)5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVQQRYWWAGSQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192068
Record name Sulfur, trifluoro(N-methylmethanaminato)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3880-03-3
Record name Sulfur, trifluoro(N-methylmethanaminato)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003880033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfur, trifluoro(N-methylmethanaminato)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Dimethylamino)sulfur trifluoride
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Dimethylaminosulfur trifluoride
Dimethylaminosulfur trifluoride
Dimethylaminosulfur trifluoride
Dimethylaminosulfur trifluoride
Dimethylaminosulfur trifluoride
Dimethylaminosulfur trifluoride

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